Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is a significant impurity associated with the synthesis of darifenacin hydrobromide, a medication primarily used for treating overactive bladder. This compound plays a crucial role in pharmaceutical quality control and has implications for the safety and efficacy of the final drug product.
Source: Darifenacin Impurity A is generated during the synthetic processes of darifenacin hydrobromide, where it can act as a byproduct or degradation product. The identification and characterization of this impurity are essential for ensuring the purity of pharmaceutical formulations containing darifenacin.
Classification: The compound falls under the category of pharmaceutical impurities and is classified based on its structural characteristics and its relation to darifenacin.
The synthesis of Darifenacin Impurity A involves several steps that typically include high-performance liquid chromatography (HPLC) analysis to identify process impurities. The synthesis pathway includes:
Technical details indicate that forced degradation studies confirm the stability of darifenacin hydrobromide under various conditions, but highlight susceptibility to oxidative degradation .
Darifenacin Impurity A has a molecular formula of and a molecular weight of approximately 427.53 g/mol. Its structure features:
The structural representation can be illustrated as follows:
This structure plays a critical role in its biological activity and interactions within biochemical pathways.
Darifenacin Impurity A undergoes various chemical reactions primarily related to its stability and degradation pathways:
These reactions are crucial for understanding how the impurity behaves in pharmaceutical formulations and its potential impact on drug performance .
Darifenacin Impurity A primarily interacts with the muscarinic M3 acetylcholine receptors, similar to darifenacin itself:
The molecular mechanism involves binding to muscarinic receptors, which modulates cellular signaling pathways related to muscle contraction and glandular secretion .
Darifenacin Impurity A has several scientific applications:
Darifenacin Impurity A (CAS 1048979-16-3), systematically named 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is a carboxylic acid derivative of the parent drug darifenacin. Its molecular formula is C₂₈H₂₉NO₃, with a molecular weight of 427.53 g/mol [4] [6]. Structurally, it arises from the oxidation of darifenacin’s pyrrolidine nitrogen or hydrolytic cleavage of the amide group, leading to a free carboxylic acid moiety instead of the original amide functionality (–CONH₂ → –COOH) [1] [4]. This modification significantly alters the molecule’s polarity and spectroscopic properties.
Key structural features confirmed through NMR, IR, and LC-MS/MS analysis include:
Table 1: Analytical Signatures of Darifenacin Impurity A
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Formula | C₂₈H₂₉NO₃ | Elemental Analysis |
Molecular Weight | 427.53 g/mol | MS |
Major MS Fragment (m/z) | 428.20 [M+H]⁺ | LC-ESI-MSⁿ |
Carbonyl Stretch | 1,710–1,740 cm⁻¹ | IR Spectroscopy |
Retention Time (RP-UPLC) | ~8.2 min | Acquity BEH C₁₈ Column |
Impurity A is classified as a degradation product formed under oxidative stress conditions and a process-related impurity from incomplete amidation during darifenacin synthesis [1] [4]. Its control is critical per ICH Q3A/B guidelines due to:
Regulatory limits require control at ≤0.15% in the drug substance. Method validation studies confirm:
Table 2: Forced Degradation Behavior of Darifenacin Hydrobromide
Stress Condition | Degradation Observed | Major Impurities Formed |
---|---|---|
Acidic Hydrolysis | Stable | None |
Alkaline Hydrolysis | Stable | None |
Oxidative (3% H₂O₂) | Significant | Impurity A, Impurity C |
Photolytic | Stable | None |
Thermal | Stable | None |
Darifenacin is a selective M3 muscarinic receptor antagonist that inhibits acetylcholine-induced bladder smooth muscle contraction. Its efficacy in overactive bladder (OAB) treatment stems from M3 receptor blockade in the detrusor muscle, reducing urgency and incontinence [2] [8]. Impurity A’s pharmacological relevance includes:
M3 selectivity (>59-fold vs. M1/M2 subtypes) underpins darifenacin’s clinical advantage: minimized cognitive/cardiac side effects compared to non-selective agents like oxybutynin [2] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1